molecular formula C18H18Cl3N3O3S B11710096 4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide

4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11710096
M. Wt: 462.8 g/mol
InChI Key: IQAZWRFJSYBQLG-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C17H17Cl3N2O2S. This compound is known for its unique chemical structure, which includes a benzamide core substituted with methoxy, trichloro, and carbamothioyl groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Introduction of the acyl group to the benzene ring.

    Substitution: Introduction of the trichloro and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the trichloro group to a dichloro or monochloro group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated benzamide, while reduction may produce a partially dechlorinated compound.

Scientific Research Applications

4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(4-nitro-phenoxy)-ethyl)-benzamide

Uniqueness

4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18Cl3N3O3S

Molecular Weight

462.8 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H18Cl3N3O3S/c1-26-13-7-3-11(4-8-13)15(25)23-16(18(19,20)21)24-17(28)22-12-5-9-14(27-2)10-6-12/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,28)

InChI Key

IQAZWRFJSYBQLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

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